molecular formula C12H16O4 B15362850 Methyl 5-(3,5-dihydroxyphenyl)pentanoate CAS No. 71186-11-3

Methyl 5-(3,5-dihydroxyphenyl)pentanoate

Cat. No.: B15362850
CAS No.: 71186-11-3
M. Wt: 224.25 g/mol
InChI Key: DJYFPGPIJHKWEQ-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-dihydroxyphenyl)pentanoate is an aromatic ester derivative characterized by a pentanoate backbone esterified with a methyl group and substituted with a 3,5-dihydroxyphenyl moiety at the fifth carbon. This compound is structurally related to alkyl resorcinols and phenolic lipids, which are known for their antioxidant and bioactive properties .

Properties

CAS No.

71186-11-3

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 5-(3,5-dihydroxyphenyl)pentanoate

InChI

InChI=1S/C12H16O4/c1-16-12(15)5-3-2-4-9-6-10(13)8-11(14)7-9/h6-8,13-14H,2-5H2,1H3

InChI Key

DJYFPGPIJHKWEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

Scientific Research Applications

Methyl 5-(3,5-dihydroxyphenyl)pentanoate has various applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound's phenolic structure makes it useful in studying antioxidant properties and enzyme inhibition.

  • Industry: It is used in the production of fragrances and flavoring agents due to its phenolic nature.

Mechanism of Action

The mechanism by which Methyl 5-(3,5-dihydroxyphenyl)pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with these targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between methyl 5-(3,5-dihydroxyphenyl)pentanoate and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties/Applications Reference
This compound C₁₂H₁₆O₄ 224.25 g/mol 3,5-dihydroxyphenyl, methyl ester Potential antioxidant; urinary biomarker precursor
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate C₁₅H₂₂O₄ 266.33 g/mol 3,5-dimethoxyphenyl, ethyl ester Increased lipophilicity due to methoxy groups; used in synthetic intermediates
Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate C₁₃H₁₄O₅ 250.25 g/mol 4-methoxyphenyl, diketone, methyl ester Enhanced electrophilicity due to diketone moiety; reactivity in ketone-based syntheses
5-(3,5-Dihydroxyphenyl)pentanoic acid (DHPPTA) C₁₁H₁₄O₄ 210.23 g/mol 3,5-dihydroxyphenyl, carboxylic acid Urinary biomarker of whole-grain intake; higher water solubility vs. ester forms
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate C₁₄H₂₀O₆ 284.30 g/mol 3,5-bis(hydroxymethyl)phenoxy, methyl ester Increased polarity and hydrogen-bonding capacity; potential drug delivery applications

Key Observations:

In contrast, methoxy-substituted analogs (e.g., ethyl 5-(3,5-dimethoxyphenyl)pentanoate) exhibit reduced polarity, favoring membrane permeability but diminishing antioxidant capacity . Diketone derivatives (e.g., methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate) show reactivity at the α-carbon, enabling participation in aldol condensations or Michael additions .

Ester vs. DHPPTA, however, is a direct biomarker in human urine, indicating rapid metabolic hydrolysis of ester derivatives .

Metabolic and Synthetic Relevance: this compound is structurally related to glucuronide metabolites (e.g., 4-hydroxy-5-(3',5'-dihydroxyphenyl)-valeric acid-O-methyl-O-glucuronide), suggesting a role in phase II metabolism . Ethyl 5-(3,5-dimethoxyphenyl)pentanoate serves as a precursor in synthesizing more complex phenolic lipids due to its stable methoxy groups .

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